Diatrizoic acid I-125
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
802875-69-0 |
|---|---|
Molecular Formula |
C11H9I3N2O4 |
Molecular Weight |
607.91 g/mol |
IUPAC Name |
3,5-diacetamido-2,4,6-tris(125I)(iodanyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i12-2,13-2,14-2 |
InChI Key |
YVPYQUNUQOZFHG-DQKAYFEISA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])NC(=O)C)[125I] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |
Origin of Product |
United States |
Synthetic Pathways and Radiochemical Methodologies for Diatrizoic Acid I 125
Precursor Synthesis and Chemical Functionalization
The synthesis of a precursor amenable to radioiodination is a critical first step. This typically involves the formation of an amino-functionalized diatrizoic acid derivative and the synthesis of key tri-iodinated intermediates.
The synthesis of diatrizoic acid and its derivatives often involves an ester intermediate to facilitate purification or subsequent reactions. A common route starts with the acylation of 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com This intermediate is reacted with a lower alcohol, such as methanol (B129727), often in the presence of a catalyst or after conversion to a more reactive species like an acyl chloride. patsnap.com
For instance, 3,5-diacetylamino-2,4,6-triiodobenzoyl chloride can be refluxed with methanol for several hours. patsnap.com The reaction proceeds until high-performance liquid chromatography (HPLC) indicates the near-complete conversion of the acid chloride. patsnap.com This process yields the corresponding methyl ester, methyl 3,5-diacetamido-2,4,6-triiodobenzoate. patsnap.comgoogle.com This ester can then be hydrolyzed, for example, using potassium hydroxide, to yield the final diatrizoic acid. google.com The esterification step can improve solubility and allow for easier handling and purification of the intermediate before final conversion to the acid.
| Esterification Example | Details | Reference |
| Reactants | 3,5-diacetylamino-2,4,6-triiodobenzoyl chloride, Methanol | patsnap.com |
| Conditions | Reflux | patsnap.com |
| Duration | ~12 hours | patsnap.com |
| Product | Methyl 3,5-diacetamido-2,4,6-triiodobenzoate | patsnap.com |
| Yield | 92.76% (molar yield from 3,5-diamino-2,4,6-triiodobenzoic acid) | patsnap.com |
The introduction of amine groups onto the benzoic acid ring is a foundational step in the synthesis of diatrizoic acid precursors. The most common strategy begins with 3,5-dinitrobenzoic acid. google.comwikipedia.org This dinitro compound is subjected to a reduction reaction to convert the two nitro groups into primary amine groups, yielding 3,5-diaminobenzoic acid. wikipedia.orgquickcompany.in
This reduction can be achieved using several methods:
Catalytic Hydrogenation: This method employs catalysts like Raney nickel or palladium on carbon under pressure. google.comwikipedia.org
Chemical Reduction: Reagents such as ammonium (B1175870) sulfide (B99878) can also be used, though this may involve more complex purification steps. google.com
These strategies effectively install the necessary amine functionalities, which are crucial for the subsequent iodination and acylation steps. google.comwikipedia.org More modern approaches to C-N bond formation, such as directed C-H activation, represent advanced but less traditional methods for introducing amine groups onto aromatic rings. nih.gov
The synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid is a pivotal step, as this molecule contains the core structure required for diatrizoic acid. google.comquickcompany.in The process typically starts from benzoic acid and proceeds through several key transformations. quickcompany.in
Nitration: Benzoic acid is first nitrated to produce 3,5-dinitrobenzoic acid. quickcompany.in
Reduction: The dinitro derivative is then reduced to 3,5-diaminobenzoic acid, as described in the previous section. quickcompany.in
Iodination: The crucial step is the iodination of 3,5-diaminobenzoic acid. This is accomplished by reacting it with an iodinating agent, such as iodine monochloride or a solution of sodium dichloroiodate (NaICl₂). wikipedia.orgquickcompany.in The reaction is typically carried out in an aqueous medium, and the temperature is carefully controlled. quickcompany.in This electrophilic aromatic substitution reaction places three iodine atoms onto the benzene (B151609) ring at the 2, 4, and 6 positions, yielding 3,5-diamino-2,4,6-triiodobenzoic acid. wikipedia.orgquickcompany.in
This intermediate, while containing the tri-iodinated core, is noted to be relatively unstable and is therefore typically acylated to form the more stable diatrizoic acid. google.com
| Reaction Step | Starting Material | Reagent(s) | Product | Reference |
| Nitration | Benzoic acid | - | 3,5-Dinitrobenzoic acid | quickcompany.in |
| Reduction | 3,5-Dinitrobenzoic acid | Raney Nickel or Pd/C | 3,5-Diaminobenzoic acid | wikipedia.orgquickcompany.in |
| Iodination | 3,5-Diaminobenzoic acid | Iodine monochloride or NaICl₂ | 3,5-Diamino-2,4,6-triiodobenzoic acid | wikipedia.orgquickcompany.in |
Radioiodination Techniques for Iodine-125 (B85253) Incorporation
Once a suitable precursor is synthesized, the final step is the incorporation of the radioactive iodine-125 isotope. This is achieved through specific radioiodination reactions.
Isotopic exchange reactions provide a direct method for radioiodination. In this approach, a non-radioactive iodine atom on the aromatic ring of a diatrizoic acid precursor is exchanged with a radioactive isotope, such as Iodine-125. This type of nucleophilic aromatic substitution, sometimes referred to as an aromatic Finkelstein reaction, involves the direct displacement of a stable iodide with a radioiodide. While traditionally challenging on unactivated aryl halides, these exchange reactions can be facilitated under specific conditions, often requiring heat to proceed. This method is attractive because it can be performed on the final, fully elaborated molecule, but it can sometimes suffer from low specific activity if the exchange is not efficient.
Modern radiochemistry has seen the development of highly efficient copper-catalyzed methods for radioiodination. nih.govnih.gov These techniques offer mild reaction conditions and high radiochemical yields, making them particularly suitable for complex molecules. nih.gov The process typically involves a precursor containing a boronic acid or boronic ester (Bpin) group, which is then subjected to radio-iododeboronation. nih.gov
A highly effective precatalyst, such as [Cu(OAc)(phen)₂]OAc, can facilitate this transformation at room temperature with low catalyst loadings (e.g., 1-2 mol%) and short reaction times (e.g., 10 minutes). nih.gov The reaction is performed using no-carrier-added [¹²⁵I]NaI. nih.gov This methodology has been successfully applied to a range of aromatic and heteroaromatic substrates, demonstrating its broad applicability. nih.gov For example, the synthesis of [¹²⁵I]MIBG, a radiopharmaceutical, was achieved in 96% radiochemical conversion (RCC) using this copper-catalyzed approach on an unprotected precursor. nih.gov The compatibility of the copper catalyst with various functional groups, including unprotected amines, highlights its robustness for late-stage radioiodination. nih.govnih.gov
| Copper-Catalyzed Radioiodination Data | Details | Reference |
| Precursor Type | Aryl boronic acids or esters | nih.gov |
| Catalyst Example | [Cu(OAc)(phen)₂]OAc | nih.gov |
| Radioisotope | [¹²⁵I]NaI (no-carrier-added) | nih.gov |
| Typical Conditions | Room temperature, 10-25 minutes | nih.gov |
| Example RCC | 92-96% for various substrates | nih.gov |
HAuCl4-Mediated Exchange Radioiodination in Related Compounds
While direct HAuCl4-mediated radioiodination of diatrizoic acid is not extensively documented in the reviewed literature, gold-catalyzed methods have been successfully developed for the radioiodination of other arenes, including benzoic acid derivatives, which share structural similarities. These methods represent a significant advancement over traditional techniques by often employing more stable precursors and milder reaction conditions.
A novel approach involves a gold(I)-mediated radioiododecarboxylation, where carboxylic acids serve as the precursors for radiolabeling. acs.org In this method, benzoic acid derivatives are reacted with a gold catalyst, such as PPh3AuCl, to form stable organogold(I) intermediates. acs.orgchemistryviews.org Subsequent reaction with an iodinating agent, like [125I]N-Iodosuccinimide ([125I]NIS), at room temperature yields the desired radioiodinated arene with moderate to high yields. chemistryviews.org The crude organogold(I) intermediates have demonstrated considerable stability, remaining viable for radiolabeling for over a month, which adds a layer of convenience to the process. chemistryviews.org
Another established gold-catalyzed strategy is the ipso-iododeboronation, which involves the replacement of a boronic acid group with an iodine atom. This technique has been effectively used for the radiolabeling of arenes and was notably applied in the first example of homogeneous gold catalysis for selective radiosynthesis. nih.govresearchgate.net The method's mild conditions and rapid reaction times make it highly efficient for incorporating radioiodine. nih.gov For instance, the synthesis of meta-[125I]iodobenzylguanidine ([125I]MIBG), a key radiopharmaceutical, was achieved using this gold-catalyzed approach. nih.govresearchgate.net The catalyst, often a gold(I) complex like Ph3PAuNTf2, activates N-Iodosuccinimide (NIS), enhancing its reactivity for electrophilic aromatic substitution under mild, room-temperature conditions. organic-chemistry.org
Radiolabeling with N-Chlorosuccinimide or Chloramine-T
Electrophilic radioiodination using oxidizing agents is a common strategy for labeling aromatic compounds. N-Chlorosuccinimide (NCS) and Chloramine-T are two such agents frequently employed for this purpose.
N-Chlorosuccinimide (NCS): NCS is considered a potent reagent for the radioiodination of aromatic compounds. nih.gov It can be used in combination with sodium iodide for the efficient and regioselective iodination of electron-rich aromatic compounds, such as those with donor substituents, often in a short time and with high chemical yields. nih.govresearchgate.net The reaction is typically carried out in acetic acid. researchgate.net For less reactive or deactivated arenes, a stronger acid system like trifluoromethanesulfonic acid may be required, provided the substrate is stable under these conditions. nih.gov A comparative study of radioiodination on simple aromatic compounds highlighted the utility of NCS in the aprotic solvent trifluoroacetic anhydride (B1165640) (TFAA). osti.gov
Chloramine-T (CAT): Chloramine-T is a widely used oxidizing agent that facilitates the release of radioactive elemental iodine from its salts for subsequent electrophilic substitution onto a substrate. science.gov The method is most effective at a neutral pH of approximately 7. chemistryviews.org However, Chloramine-T is a strong oxidizing agent, which can lead to the oxidative denaturation of sensitive substrates like proteins and may generate undesirable by-products, including chlorinated impurities. chemistryviews.orgscience.gov The reaction temperature is a critical factor; carrying out the reaction at elevated temperatures (50°C to 80°C) for short durations (3-5 minutes) can maximize the radiochemical yield, while longer times or higher concentrations can reduce the yield due to overoxidation. chemistryviews.org For sensitive molecules, controlling the reaction pH is crucial; for example, performing the iodination at a pH above 7.5 can favor the desired iodination reaction over the undesirable oxidation of certain functional groups. nih.gov
Radiochemical Yield, Purity, and Specific Activity Assessment
The quality of a radiopharmaceutical preparation is determined by assessing its radiochemical yield, radiochemical purity, and specific activity. These parameters are crucial for ensuring the compound's efficacy and for minimizing potential side effects from impurities.
Radiochemical Yield (RCY) is defined as the amount of radioactivity present in the final product, expressed as a percentage of the initial radioactivity used in the synthesis. This value must be corrected for radioactive decay to a single point in time for accuracy.
Radiochemical Purity (RCP) is the proportion of the total radioactivity in the sample that is present in the desired chemical form. It is a critical measure of the presence of radioactive impurities, which may include unreacted radioiodide or by-products from degradation (radiolysis). eur.nl
Assessment of these parameters is typically performed using chromatographic techniques:
Thin-Layer Chromatography (TLC): Radio-TLC is a common method for purity analysis. However, it can have limitations, as it may not always detect degradation products, such as those resulting from radiolysis. eur.nl
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is considered a more robust and sensitive method for determining radiochemical purity. researchgate.net It offers superior separation capabilities, allowing for the clear identification and quantification of the main radiolabeled compound and any radiochemical impurities. eur.nlresearchgate.net Validation of HPLC methods is essential to ensure they are specific, linear, accurate, precise, and robust for their intended purpose. nih.gov In some cases, a combination of both TLC and HPLC is used to provide a comprehensive purity profile. nih.gov
Specific Activity refers to the amount of radioactivity per unit mass of the compound (e.g., GBq/µg). Molar activity, a related term, is the activity per mole of the compound (e.g., GBq/µmol). These values are time-dependent due to radioactive decay, and thus the measurement time must always be stated. High specific activity is often desirable, particularly when the target receptors are present in low concentrations.
Due to the scarcity of publicly available data, specific values for the radiochemical yield and purity of Diatrizoic Acid I-125 are not provided here. However, for context, a related procedure for synthesizing another radioiodinated agent, N-succinimidyl 3-[I]iodobenzoate ([I]SIB), reported radiochemical yields of approximately 80%. For therapeutic radiopharmaceuticals like [177Lu]Lu-PSMA, quality control standards often require a radiochemical purity of over 95% as determined by HPLC. eur.nl
Table 1: Comparison of Purity Assessment Methods
| Parameter | Radio-TLC (Thin-Layer Chromatography) | Radio-HPLC (High-Performance Liquid Chromatography) |
|---|---|---|
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column under high pressure. |
| Resolution | Generally lower resolution. | High resolution, allowing for separation of closely related compounds. researchgate.net |
| Sensitivity | May not detect low-level impurities or radiolysis products. eur.nl | Highly sensitive for detecting and quantifying impurities. eur.nlresearchgate.net |
| Application | Common for routine quality control checks. | Considered essential for method validation and comprehensive purity analysis, especially during development. eur.nlnih.gov |
Stability and Degradation Kinetics of Diatrizoic Acid and Radiolabeled Analogues
The stability of diatrizoic acid and its radiolabeled forms is a critical factor influencing its shelf-life and in vivo behavior. Degradation can lead to a loss of efficacy and the formation of potentially toxic by-products.
Copper-Catalyzed Deiodination Mechanisms (e.g., SN1)
Iodinated contrast media like diatrizoic acid can undergo reductive deiodination, a process that can be significantly accelerated by contaminants such as copper ions. Research has shown that trace amounts of Cu(II) can act as an efficient electron-transfer shuttle, catalyzing the deiodination of diatrizoate in the presence of a reducing agent like ascorbic acid. chemistryviews.org The proposed mechanism involves the formation of a ternary complex between Cu(II), the reducing agent (ascorbate), and the anilide part of the diatrizoate molecule. chemistryviews.org Within this complex, Cu(II) facilitates the transfer of electrons from the ascorbate (B8700270) to the diatrizoate, inducing a sequential and complete removal of the iodine atoms without destroying the core benzoic acid structure. chemistryviews.org This catalytic cycle regenerates the Cu(II), allowing a small amount to mediate the degradation of a much larger quantity of the contrast agent. While the prompt mentions an SN1 mechanism, the literature points more specifically to this copper-catalyzed reductive pathway.
Influence of pH on Compound Stability and Decomposition
The pH of the solution is a major determinant of the stability of many pharmaceutical compounds, including diatrizoic acid. Studies on the chemical degradation of sodium diatrizoate have shown that it decomposes under both acidic and alkaline conditions. eur.nl The primary degradation product identified in both scenarios is the 3,5-diamino derivative, which is also a synthetic precursor to diatrizoic acid. eur.nl
The degradation kinetics of diatrizoate have been found to follow a pseudo-first-order model. eur.nlresearchgate.net This means that the rate of degradation is proportional to the concentration of the diatrizoic acid itself, especially when other factors like pH are held constant. chempedia.infolibretexts.org The rate constant (k) and half-life (t½) of the degradation can be calculated under various conditions of temperature and acid/base concentration to build a pH-rate profile, which identifies the pH at which the compound exhibits maximum stability. eur.nl For many compounds, extreme pH levels catalyze hydrolytic or oxidative reactions, leading to accelerated decomposition. nih.gov
Table 2: Factors Influencing Diatrizoic Acid Degradation Kinetics
| Factor | Effect on Stability | Kinetic Model | Primary Degradation Product |
|---|---|---|---|
| Acidic pH | Decreased stability, promotes degradation. eur.nl | Pseudo-first-order kinetics. eur.nlresearchgate.net | 3,5-diamino-2,4,6-triiodobenzoic acid. eur.nl |
| Alkaline pH | Decreased stability, promotes degradation. eur.nl | ||
| Temperature | Increased temperature generally accelerates degradation rate (Arrhenius behavior). eur.nl | Pseudo-first-order kinetics. eur.nl | 3,5-diamino-2,4,6-triiodobenzoic acid. eur.nl |
Effects of Reducing Agents (e.g., Glucose) and Contaminants (e.g., Copper) on Stability
The stability of diatrizoic acid can be compromised by the presence of certain chemical species.
Contaminants (e.g., Copper): As detailed in section 2.4.1, metal ions, particularly copper (Cu²⁺), are potent catalysts for the degradation of diatrizoic acid. chemistryviews.org They facilitate reductive deiodination, significantly shortening the compound's half-life even when present in only trace amounts. chemistryviews.org
Reducing Agents (e.g., Ascorbic Acid): Reducing agents play a dual role. In the copper-catalyzed degradation pathway, a reducing agent like ascorbic acid is necessary to provide the electrons for the deiodination process. chemistryviews.org However, ascorbic acid is also a well-known antioxidant and is sometimes added to formulations to protect against oxidative degradation or used in clinical settings to mitigate potential side effects of contrast media. nih.govnih.gov Its presence can stabilize other compounds by preventing oxidation, but in the context of iodinated molecules and metal ion contamination, it can also participate in degradation pathways. chemistryviews.org
Glucose: The specific effects of glucose as a reducing agent on the stability of this compound are not well-documented in the reviewed scientific literature. While glucose is a reducing sugar, its reactivity and potential to influence the stability of iodinated contrast media would require specific investigation to be characterized.
Compound Name Reference
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| Diatrizoic Acid / Amidotrizoic Acid | 3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid |
| Chloramine-T | N-Chloro-4-methylbenzenesulfonamide, sodium salt |
| N-Chlorosuccinimide (NCS) | 1-Chloro-2,5-pyrrolidinedione |
| N-Iodosuccinimide (NIS) | 1-Iodo-2,5-pyrrolidinedione |
| Ascorbic Acid | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one |
| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |
| HAuCl4 | Tetrachloroauric(III) acid |
Identification of Decomposition Byproducts
The stability of this compound is a critical factor, and its decomposition can be initiated by several factors including pH, heat, light, and the presence of certain catalysts. Research has identified several byproducts that result from these degradation processes.
Under strongly acidic or basic conditions, diatrizoic acid is known to undergo hydrolysis, leading to the cleavage of the acetamido groups and the formation of the corresponding aromatic free amine. Thermal decomposition, which occurs when the compound is heated to high temperatures, can produce highly toxic fumes containing oxides of nitrogen and iodine. nih.gov
Photodegradation is another significant decomposition pathway. scirp.org Exposure to ultraviolet (UV) light, particularly UVC radiation, can cause the cleavage of the carbon-iodine (C-I) bond. scirp.org This process, known as deiodination, results in the release of iodide (I⁻) into the solution and the formation of deiodinated analogs of diatrizoic acid. scirp.org Studies have identified metabolites such as 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, and 3,5-di(acetamido)-2-iodobenzoic acid, indicating a stepwise reductive deiodination process. chemicalland21.com
The table below details the identified decomposition byproducts of diatrizoic acid under various conditions.
| Condition/Catalyst | Decomposition Pathway | Identified Byproducts | Source |
|---|---|---|---|
| Heat | Thermal Decomposition | Oxides of nitrogen, Oxides of iodine | nih.gov |
| UV Light (esp. UVC) | Photodegradation (Deiodination) | Iodide (I⁻), Triiodide anions (I₃⁻), 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, 3,5-di(acetamido)-2-iodobenzoic acid (DTZ-I) | scirp.orgscirp.orgchemicalland21.com |
| Strongly Acidic/Basic Conditions | Hydrolysis | Aromatic free amine (3-amino-5-acetamido-2,4,6-triiodobenzoic acid or 3,5-diamino-2,4,6-triiodobenzoic acid) | pharmaffiliates.com |
| Fungal Biotransformation (e.g., Trametes versicolor) | Cometabolic Reductive Deiodination | Iodide, 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, 3,5-di(acetamido)-2-iodobenzoic acid | chemicalland21.com |
Molecular and Cellular Mechanisms of Interaction
Principles of Radiopacity in Iodinated Compounds
The radiopacity of iodinated contrast agents, including diatrizoic acid, is fundamentally dependent on the presence of iodine atoms within their molecular structure. radiologykey.comradiologykey.com All currently utilized intravascular contrast media rely on iodine for their ability to attenuate X-rays. radiologykey.com This principle is rooted in the photoelectric effect, an interaction between X-ray photons and the electrons of the iodine atoms. radiologykey.comradiopaedia.org
The key to this enhanced absorption lies in the K-shell binding energy, or K-edge, of the iodine atom, which is 33.2 keV. radiologykey.comradiopaedia.org The mean energy of X-rays used in diagnostic imaging is intentionally close to this value. radiologykey.com When these X-rays pass through tissues containing an iodinated contrast agent, there is a significantly higher probability of them being absorbed by the iodine atoms compared to the surrounding soft tissues. radiologykey.com This increased absorption, or attenuation, of the X-ray beam is directly proportional to the concentration of iodine in the tissue. radiologykey.com For every milligram of iodine per milliliter of blood or cubic centimeter of tissue, the attenuation is elevated by approximately 25 Hounsfield units (HU). radiologykey.com
All modern computed tomography (CT) contrast agents are built upon a triiodinated benzene (B151609) ring structure. radiologykey.comresearchgate.net While the three iodine atoms are responsible for the radiopacity, the organic carrier molecule to which they are attached dictates other properties such as osmolality, viscosity, and hydrophilicity. radiologykey.comradiologykey.com
Intracellular Dynamics and Cellular Responses in In Vitro Models
Induction of Mitochondrial Dysfunction in Human Proximal Tubule Cells (HK-2)
Research has shown that diatrizoic acid exposure can lead to mitophagy, a specific form of autophagy where damaged mitochondria are selectively eliminated. nih.govnih.gov In HK-2 cells, an increased ratio of LC3BII/I, a marker for autophagy, was observed after treatment with diatrizoic acid, confirming the induction of this mitochondrial turnover process. nih.gov
The table below summarizes the effect of diatrizoic acid on HK-2 cell viability at different concentrations and time points.
| Concentration (mg I/mL) | 2 hours | 8 hours | 24 hours |
| 15 | Decrease in mitochondrial viability | Significant mitochondrial dysfunction | Cell viability decrease |
| 23 | - | - | Significant decrease in cell viability |
| 30 | Decrease in mitochondrial viability | Significant mitochondrial dysfunction | Cell viability decrease |
Mechanisms of Oxidative Stress Generation and Biomarker Formation (e.g., 4HNE adducts)
Diatrizoic acid exposure has been shown to increase oxidative stress in HK-2 cells, leading to the formation of specific biomarkers. nih.govnih.gov One of the key mechanisms is the generation of reactive oxygen species (ROS), which can cause lipid peroxidation of polyunsaturated fatty acids in cellular membranes. nih.gov This process produces toxic aldehydes, most notably 4-hydroxy-2-nonenal (4-HNE). nih.gov
The accumulation of 4-HNE is significant because it readily forms adducts with proteins, DNA, and other cellular macromolecules, thereby disrupting their normal function. nih.govnih.gov Studies have confirmed that diatrizoic acid treatment increases the formation of 4-HNE adducts and protein carbonylation, both of which are markers of oxidative damage. nih.govnih.gov The formation of these adducts can interfere with numerous cell signaling pathways and contribute to cellular dysfunction. nih.gov Under conditions of oxidative stress, cellular concentrations of 4-HNE can rise significantly from a physiological range of 0.1-0.3 μM to levels between 10 μM and 5 mM. mdpi.commdpi.com
Calcium Dysregulation and its Role in Cellular Pathway Modulation (e.g., Apoptosis)
A central element in the cytotoxic effects of diatrizoic acid on HK-2 cells is the dysregulation of intracellular calcium homeostasis. nih.govnih.gov Research indicates that diatrizoic acid-induced mitochondrial damage can be mitigated by pretreating the cells with calcium level modulators. nih.gov Specifically, the use of an intracellular calcium chelator (BAPTA-AM), an extracellular calcium chelator (EGTA), and an inositol (B14025) triphosphate receptor antagonist (2-APB) all offered protection against the cytotoxic effects of diatrizoic acid. nih.gov This suggests that an influx of extracellular calcium and the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), play a crucial role in the observed toxicity. nih.gov
The disruption of calcium signaling is closely linked to the induction of apoptosis, or programmed cell death. mdpi.commdpi.com Excessive accumulation of calcium in the mitochondria is a known trigger for apoptosis. mdpi.com In the context of diatrizoic acid exposure, the observed calcium dysregulation leads to the activation of key apoptotic proteins. nih.govnih.gov Studies have shown that treatment with diatrizoic acid induces the activation of caspase-3 and caspase-12 in HK-2 cells. nih.govnih.govresearchgate.net Caspase-12 is specifically associated with ER stress-induced apoptosis, further highlighting the role of intracellular calcium store disruption. nih.gov
Interaction of Iodine with Cellular Membrane Proteins
The interaction between iodine and cellular proteins is a critical aspect of its biological activity. While diatrizoic acid itself is a complex molecule, the iodine it carries can participate in reactions with proteins. radiologykey.comradiologykey.com Studies have shown that iodine can be incorporated into proteins, a process known as iodination, which can alter protein structure and function. nih.govrsc.org Specifically, the amino acids tyrosine and histidine have been identified as primary targets for iodination. rsc.org
Furthermore, the process of iodination can also lead to the oxidation of other amino acid residues, such as methionine. rsc.org In the context of cellular membranes, the sodium-iodide symporter (NIS) is a key membrane protein that actively transports iodide ions into cells, a fundamental process in thyroid hormone synthesis. wikipedia.org While the direct interaction of the entire diatrizoic acid molecule with such transporters is complex, the presence of iodine is a key factor in its potential biological interactions at the cellular membrane level.
Cellular Uptake Mechanisms in Specific Cell Lines (e.g., Macrophages, Cancer Cells)
The uptake of substances by cells like macrophages and cancer cells is often mediated by specific metabolic and transport pathways. While direct studies on the uptake of diatrizoic acid I-125 in these specific cell lines are limited, general mechanisms of cellular metabolism provide some insights.
Macrophages, particularly tumor-associated macrophages (TAMs), exhibit altered metabolic profiles. nih.gov They can be reprogrammed to utilize different energy sources, including increased uptake of fatty acids and amino acids. nih.gov For instance, some macrophages show increased lipid uptake and are enriched with lipids in tumor tissues. nih.gov
Cancer cells are well-known for their altered glucose metabolism, often referred to as the Warburg effect, where they favor glycolysis even in the presence of oxygen. nih.gov Additionally, cancer cells can exhibit increased uptake of other nutrients. For example, breast cancer cell-derived microRNAs can alter the metabolism of adipocytes, leading to increased glycolysis and secretion of metabolites like lactate (B86563) and pyruvate. nih.gov Furthermore, some cancer cells secrete miR-122, which inhibits glucose uptake in surrounding cells, thereby making more glucose available for the cancer cells themselves. nih.gov The uptake of a molecule like diatrizoic acid by these cells would likely be influenced by these unique metabolic environments and the expression of various transporters, although specific pathways for this compound are not fully elucidated.
Receptor-Mediated Endocytosis of Functionalized Diatrizoic Acid Conjugates
Currently, there is a lack of specific research detailing the receptor-mediated endocytosis of functionalized diatrizoic acid conjugates. Scientific literature does not provide significant data on how conjugating diatrizoic acid with other molecules facilitates its uptake into cells via this specific pathway.
Impact on Metabolome in Aquatic Organism Models (e.g., Dreissena polymorpha)
Recent studies have investigated the metabolic effects of diatrizoic acid on the freshwater zebra mussel, Dreissena polymorpha. These non-targeted metabolomic approaches have revealed that even at environmentally relevant concentrations, diatrizoic acid can induce measurable changes in the organism's metabolic profile.
Exposure of Dreissena polymorpha to diatrizoic acid at a concentration of 100 µg/L resulted in discernible alterations to their metabolome. nih.gov The primary metabolic pathways affected were related to energy metabolism. Specifically, the carnitine shuttle pathway, which is crucial for fatty acid transport into the mitochondria for beta-oxidation, and pyrimidine (B1678525) metabolism were impacted. nih.gov This suggests that diatrizoic acid exposure can lead to a dysregulation of the mussels' energy production and utilization. nih.gov
To ensure the observed metabolic shifts were a direct result of diatrizoic acid exposure, studies also monitored the natural metabolic changes in unexposed control mussels over the same period. nih.gov This allowed researchers to differentiate the compound's effects from natural metabolic fluctuations. nih.gov The findings from these studies are significant as they demonstrate that iodinated contrast agents, previously considered to be of low toxicity to aquatic life, can subtly modulate the metabolome of bivalves. nih.gov
Table 1: Summary of Metabolomic Impact of Diatrizoic Acid on Dreissena polymorpha
| Affected Metabolic Pathway | Observed Effect | Biological Consequence |
|---|---|---|
| Carnitine Shuttle Pathway | Impacted | Dysregulation of fatty acid transport and energy metabolism. nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Diatrizoic acid |
Advanced Research Applications and Methodologies Non Clinical Focus
Development of Theranostic Platforms with Iodine Isotopes
The integration of diagnostic imaging and therapeutic capabilities into a single agent, known as theranostics, represents a significant frontier in nanomedicine. Liposomal nanosystems loaded with Diatrizoic acid I-125 are at the forefront of this research, offering a highly versatile platform. The combination of iodine radioisotopes within a liposomal carrier allows for potential applications across various modalities, including SPECT (Single Photon Emission Computed Tomography) with I-125, PET (Positron Emission Tomography) with I-124, and CT (Computed Tomography) imaging, alongside low-energy beta particle therapy. nih.gov
A significant challenge in creating effective radiolabeled liposomes is achieving high encapsulation efficiency and stability. nih.gov Traditional passive encapsulation methods often suffer from low loading and complex preparation procedures. nih.gov To overcome this, researchers have developed active or "remote" loading techniques. One innovative method involves functionalizing the diatrizoic acid molecule to carry a primary amine group. nih.gov This modification allows the compound, referred to as amino diatrizoic acid (ADA), to be actively loaded into liposomes using a pre-established transmembrane pH gradient. nih.gov The unprotonated, neutral form of the ADA can traverse the lipid bilayer membrane, but once inside the acidic interior of the liposome, it becomes protonated and trapped. nih.gov This active loading mechanism enables significantly higher and more efficient encapsulation of the iodine-rich compound compared to passive methods. nih.gov Optimization studies have utilized I-125 labeled compounds to refine these remote loading procedures. nih.gov
The efficacy of remote loading is highly dependent on the method used to generate and maintain the transmembrane pH gradient. This gradient acts as the driving force for accumulating the drug within the liposome's aqueous core. researchgate.net Two common and effective strategies involve the use of ammonium (B1175870) sulfate (B86663) or citrate (B86180) buffers. nih.gov
Ammonium Sulfate Gradient: Liposomes are initially formed in a solution containing ammonium sulfate. When the external medium is exchanged, a concentration gradient is established. Neutral ammonia (B1221849) (NH₃) molecules diffuse out of the liposome, leaving behind a proton (H⁺) for each molecule that exits. This process effectively acidifies the liposome's interior, creating a robust pH gradient that can drive the uptake of amine-functionalized molecules like ADA. nih.govresearchgate.net
Citrate Buffer Gradient: An alternative method involves preparing the liposomes with an acidic citrate buffer (e.g., pH 4) in their core and then placing them in an external medium with a neutral or physiological pH (e.g., pH 7.5). Current time information in Bangalore, IN. The resulting pH difference facilitates the diffusion and subsequent trapping of the weakly basic drug inside the vesicle. nih.govCurrent time information in Bangalore, IN.
The choice between these methods can be optimized by varying the pH of the buffers and the lipid composition to maximize loading efficiency and stability for the specific radioconjugate. nih.gov
The physical and biological characteristics of liposomal formulations are critical to their function as delivery vehicles. Research has focused on characterizing multilamellar liposomes prepared with I-125 labeled diatrizoate in their aqueous phase. nih.govnih.gov The composition of the lipid bilayer significantly impacts the stability and in vivo behavior of the nanosystem. nih.govnih.gov
Studies have compared different phospholipid compositions to assess their performance. nih.govnih.gov For instance, liposomes made from phosphatidylcholine/cholesterol/stearylamine (PC/C/S) were found to be two to three times more permeable, leading to greater leakage of the I-125 radiolabel in the presence of serum compared to vesicles made from distearoylphosphatidylcholine/sphingomyelin (DSPC/SM). nih.gov This difference in stability directly translated to different clearance rates in animal models. nih.gov
| Liposome Composition (Molar Ratio) | Liver Half-Time (hours) | Spleen Half-Time (hours) | Whole Body Half-Time (hours) |
|---|---|---|---|
| PC/C/S (8:1:1) | 4.4 | 4.5 | 2.8 |
| DSPC/SM (5:2) | 24.0 | 18.4 | 17.2 |
These findings demonstrate that the more stable DSPC/SM liposomes cleared at a significantly slower rate, indicating a longer circulation time, which is often desirable for targeted drug delivery and imaging applications. nih.gov Other formulations using egg lecithin, cholesterol, and stearylamine (4:1:1 molar ratio) have also been characterized, showing prolonged blood pool residence and clearance through reticuloendothelial tissues. mdpi.com
Nanoparticle-Based Contrast Agents Incorporating Diatrizoic Acid
Beyond liposomes, other nanoparticle platforms are being explored to enhance the delivery and efficacy of diatrizoic acid for imaging. These systems combine the X-ray attenuating properties of iodine with the unique physical and chemical characteristics of nanomaterials like gold nanoparticles and chitosan (B1678972).
Dendrimers, highly branched and monodisperse macromolecules, serve as excellent templates for synthesizing and stabilizing nanoparticles. rsc.org Researchers have developed hybrid contrast agents by conjugating diatrizoic acid (DTA) with dendrimer-entrapped gold nanoparticles (Au DENPs). nih.gov This approach combines two radiodense elements, gold and iodine, into a single nanodevice to significantly enhance X-ray attenuation for CT imaging. nih.govnih.gov
In one method, amine-terminated fifth-generation poly(amidoamine) (PAMAM) dendrimers are used as templates to entrap gold nanoparticles. nih.gov The diatrizoic acid molecules are then covalently attached to the dendrimer surface. nih.gov This technique allows for a high payload of DTA; one study reported an average of 59 DTA molecules loaded onto each Au DENP. nih.gov A different approach involves first modifying the dendrimers with DTA and then using these modified dendrimers to stabilize the formation of gold nanoparticles, resulting in Au DENPs with a core size of approximately 2.5 nm and a total size of around 6 nm. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Synthesis Strategy | Conjugation of DTA to pre-formed Au DENPs via EDC coupling. | nih.gov |
| Synthesis Strategy | Use of DTA-modified dendrimers (G5.NH₂-DTA) as stabilizers for AuNP formation. | nih.gov |
| Mean Core Size | ~2.5 nm | nih.gov |
| Mean Overall Size | ~6 nm | nih.gov |
| DTA Loading Capacity | ~59 DTA molecules per Au DENP. | nih.gov |
| Key Advantage | Enhanced X-ray attenuation compared to agents with only gold or iodine at similar concentrations. | nih.govnih.gov |
These Au DENP-DTA nanocomplexes exhibit good stability in aqueous solutions and demonstrate a significantly higher X-ray absorption coefficient than commercial iodine-based contrast agents or DTA-free Au DENPs. nih.govnih.gov This enhanced property makes them promising candidates for high-sensitivity CT imaging of cell systems and blood pools. nih.gov
Chitosan, a natural biopolymer, is widely investigated for nanoparticle drug delivery due to its biocompatibility and biodegradability. mdpi.com Research has demonstrated the successful design of iodinated chitosan nanoparticles for dual-modal imaging. nih.gov In a notable study, diatrizoic acid (DTA) was chemically conjugated to a modified version of chitosan, glycol chitosan (GC), to create nanoparticles for X-ray CT and ultrasound imaging. nih.gov
The synthesis involves an amide bond formation reaction between the primary amine groups on the glycol chitosan backbone and the carboxylic acid group of diatrizoic acid, facilitated by the use of EDC and NHS as coupling agents. nih.gov The resulting DTA-conjugated glycol chitosan (GC-DTA) self-assembles into stable nanoparticles in aqueous solution. nih.gov These nanoparticles were characterized to have an average diameter of approximately 315 nm. nih.gov The design allows for a high concentration of iodine to be incorporated into a biocompatible nanostructure, which can improve pharmacokinetic properties and enhance CT imaging of target tissues like tumors compared to low-molecular-weight iodinated agents. nih.gov Further modifications, such as encapsulating perfluoropentane (PFP), can add ultrasound imaging capabilities, making these chitosan-based nanoparticles a versatile platform for multi-modal diagnostic applications. nih.gov
Development of Visipaque-Based Nanoparticles for Macrophage Detection in In Vitro Models
Researchers have developed iodinated nanoparticles using Visipaque, a contrast agent containing iodixanol, for the purpose of detecting macrophages in atherosclerotic plaques through computed tomography (CT). nih.govnih.gov These nanoparticles are engineered to be taken up by macrophages, which are key cells in the development of atherosclerosis. nih.gov
In vitro studies utilizing murine macrophage cell lines (RAW264.7) have demonstrated the efficacy and low toxicity of these nanoparticles. nih.govnih.gov The nanoparticles were effectively endocytosed by macrophages in a manner dependent on both time and concentration. nih.gov Key to their design is the enhancement of lipid solubility, which facilitates this uptake by macrophages. nih.gov The nanoparticles exhibited favorable characteristics such as stability and low cytotoxicity, and they did not induce pro-inflammatory effects in the macrophage cell models. nih.gov
Interactive Data Table: Physicochemical Characteristics of Visipaque-Based Nanoparticles
| Property | Value | Source |
| Mean Diameter | ~150 mM | nih.gov |
| Size Range (90%) | 69 - 248 nm | nih.gov |
| Core Component | Visipaque (Iodixanol) | nih.govnih.gov |
| Key Feature | Enhanced lipid solubility | nih.gov |
| In Vitro Model | RAW264.7 Macrophages | nih.govnih.gov |
| Cellular Interaction | Endocytosis | nih.gov |
| Toxicity Profile | Low cellular toxicity | nih.gov |
Comparative Analysis with Other Nanogold Formulations
A study has detailed the formation of dendrimer-stabilized gold nanoparticles (Au DSNPs) modified with diatrizoic acid (DTA) for enhanced CT imaging applications. researchgate.netnih.gov These nanoparticles incorporate both gold and iodine, two radiodense elements, within a single particle to improve X-ray attenuation properties. researchgate.net
A comparative analysis was performed to measure the X-ray absorption coefficient of these DTA-containing Au DSNPs. The results showed that these nanoparticles have a significantly higher attenuation intensity compared to dendrimer-entrapped gold nanoparticles without DTA modification. researchgate.netnih.gov Furthermore, their attenuation was much higher than that of Omnipaque (iohexol), a standard iodine-based contrast agent, when compared at the same molar concentration of the active element (gold or iodine). researchgate.netnih.gov The DTA-containing Au DSNPs were found to be stable in aqueous solutions under various pH and temperature conditions and were non-cytotoxic at concentrations up to 3.0 μM in in vitro assays. nih.gov
Environmental Fate and Degradation Studies of Iodinated Contrast Media
Monitoring and Detection in Aquatic Environments (e.g., Wastewater)
Diatrizoic acid is a recognized environmental contaminant due to its widespread use and persistence. nih.gov It has been detected in various aquatic environments, including surface water and drinking water, often as a result of effluent from wastewater treatment plants (WWTPs). nih.govresearchgate.net
Studies in Germany have reported the presence of diatrizoate in surface waters influenced by municipal treatment effluent. nih.gov One study noted that in the Rhine river, between 2010 and 2019, the daily load of diatrizoic acid showed a decreasing trend. researchgate.net Despite this trend, elevated concentrations of iodinated contrast media, including diatrizoate, have been found in rivers, streams, and sewage, with concentrations reaching up to 100 µg/L in some cases. researchgate.net The presence of these compounds in drinking water sources is a concern in areas with advanced medical care systems. nih.gov
Electrochemical Advanced Oxidation Processes for Diatrizoic Acid Degradation
Electrochemical Advanced Oxidation Processes (EAOPs) have been investigated as a promising method for the removal of persistent organic pollutants like diatrizoic acid from water. researchgate.netntua.gr These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex organic molecules. researchgate.net
Studies have demonstrated the effective removal of diatrizoic acid using EAOPs such as anodic oxidation and electro-Fenton processes with boron-doped diamond (BDD) anodes. researchgate.netntua.gr Research has shown that these treatments can lead to the complete deiodination of the diatrizoic acid molecule. ntua.gr One study determined the optimal operating parameters for the electro-Fenton process to be a current intensity of 1000 mA and a catalyst (Fe2+) concentration of 0.2 mM at a pH of 3 for the effective removal of diatrizoic acid. researchgate.net The degradation of diatrizoic acid via electrochemical oxidation has been observed to follow pseudo-first-order kinetics. ntua.gr
Analysis of Mineralization Pathways and Intermediate Product Formation
The degradation of diatrizoic acid through EAOPs leads to its mineralization, which is the conversion of the organic compound into simpler inorganic substances like carbon dioxide, water, and mineral ions. researchgate.net During this process, several aromatic intermediates and short-chain carboxylic acids are formed. researchgate.net
One of the key initial steps in the degradation pathway is deiodination. ntua.grresearchgate.net The electrochemical reduction of diatrizoate has been shown to result in almost complete deiodination, with 3,5-diacetamidobenzoic acid identified as the main end-product. researchgate.net Further oxidation of these intermediates leads to the formation of short-chain carboxylic acids. researchgate.net Ultimately, high mineralization rates of 60% to 80% have been achieved for diatrizoate, although some dissolved organic carbon (DOC) may remain, indicating the presence of some persistent organic transformation products. ntua.gr
Interactive Data Table: Key Transformation Products of Diatrizoic Acid Degradation
| Degradation Process | Key Transformation Product(s) | Source |
| Electrochemical Reduction | 3,5-diacetamidobenzoic acid | researchgate.net |
| Electrochemical Oxidation | Iodate, Short-chain carboxylic acids | researchgate.netntua.gr |
Theoretical Studies on Photolytic Transformation Products and Environmental Risk Assessment
The environmental risks associated with the transformation products (TPs) of diatrizoic acid formed through photolysis (degradation by light) have been assessed using in silico tools. nih.gov Diatrizoic acid itself is not readily biodegradable, making its environmental fate a subject of concern. nih.gov
A qualitative environmental risk assessment was performed using the Persistence, Bioaccumulation, and Toxicity (PBT) approach. nih.gov The study found that the photolytic transformation products were generally less persistent than the parent diatrizoic acid compound. nih.gov Furthermore, none of the assessed photo-TPs were found to pose a bioaccumulation threat. nih.gov However, the in silico analysis predicted that a few of the photo-TPs could be active for mutagenicity and genotoxicity, highlighting a need for further experimental testing to confirm these predictions. nih.gov This research demonstrates the utility of computational tools in understanding the potential environmental impact of pharmaceutical transformation products where experimental data is lacking. nih.gov
Biodegradability Assessments of Diatrizoic Acid in Environmental Contexts
The widespread use of iodinated contrast media (ICM) has led to their ubiquitous presence in aquatic environments, prompting significant research into their environmental fate and biodegradability. nih.govelsevierpure.comnih.gov Diatrizoic acid is known for its persistence in conventional wastewater treatment processes and the broader environment. acs.orgacs.org
Laboratory studies have shown that diatrizoic acid's degradation and binding to aerobic-activated sludge are minimal, indicating it is not substantially removed in sewage treatment plants. nih.gov However, in environments containing river water and sediment, a process of deacetylation of diatrizoate has been observed to begin after a lag period of about three weeks. nih.gov This degradation follows first-order kinetics. nih.gov
Under anaerobic conditions, such as those found in certain soils and sediments, diatrizoic acid undergoes a more significant transformation. acs.orgacs.org Research has identified a pathway involving successive deiodinations and deacetylations, resulting in the formation of seven distinct biological transformation products. acs.orgacs.org The final transformation product under anaerobic conditions is 3,5-diaminobenzoic acid (DABA), which, while stable in an anaerobic state, can be further transformed in the presence of air. acs.org This suggests that a combination of anaerobic and aerobic conditions could potentially lead to the mineralization of diatrizoate. acs.org Mineralization to carbon dioxide for diatrizoate itself has not been observed in these studies. nih.gov
The table below summarizes key findings from biodegradability studies of diatrizoic acid.
| Environmental Condition | Key Findings |
| Aerobic Activated Sludge | Poor degradation and binding. nih.gov |
| River Water with Sediment | Deacetylation occurs after a 3-week lag, following first-order kinetics. nih.gov |
| Anaerobic Soil and Sediment | Transformation via deiodination and deacetylation. acs.orgacs.org |
| Anaerobic Transformation Product | Stable formation of 3,5-diaminobenzoic acid (DABA). acs.org |
In Vitro Model Systems for Mechanistic and Pharmacokinetic Investigations
In vitro models are indispensable tools for exploring the cellular and molecular mechanisms of diatrizoic acid without the complexities of a living organism. These systems allow for controlled investigations into its kinetic properties and cytotoxic potential.
Dialysis cell models are employed to simulate the disappearance of substances from a particular compartment, mimicking processes like drug clearance from a joint space. The rotating dialysis cell model, for instance, consists of a donor compartment separated from a larger acceptor compartment by a dialysis membrane, which can be useful for studying drug transport. ku.dk
In a study using sodium diatrizoate as a model compound, a strong correlation (R²=0.99) was established between the disappearance of diatrizoate from the donor compartment of the in vitro model and its disappearance from synovial fluid following intra-articular administration in horses. ku.dknih.gov A significant correlation (R²=0.91) was also found between the appearance of the compound in the acceptor compartment and its appearance in serum in the in vivo model. nih.gov These findings highlight the potential of dialysis cell models to predict the in vivo fate of injected solutions. ku.dknih.gov
Cell viability assays are crucial for assessing the cytotoxic effects of compounds on cultured cells. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Trypan Blue exclusion assay. The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability, while the Trypan Blue assay identifies cells with compromised membrane integrity. researchgate.netnih.govijrr.comresearchgate.net
The table below outlines the principles of common cell viability assays.
| Assay | Principle |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases. mdpi.com |
| Trypan Blue Exclusion | Stains cells with compromised membranes blue, allowing for the counting of non-viable cells. nih.govijrr.com |
| Lactate (B86563) Dehydrogenase (LDH) Assay | Measures the release of LDH from the cytoplasm, indicating cell membrane damage. nih.gov |
Understanding how diatrizoic acid is taken up by and distributed within cells is critical for elucidating its mechanism of action and potential toxicity. Spectroscopic and microscopic techniques are vital for these investigations.
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of cells, allowing for the precise localization of internalized substances. nus.edu.sg TEM has been used to confirm the uptake of nanomaterials into cells and to observe their interaction with cellular organelles. nus.edu.sgunito.it For instance, TEM analysis can reveal the presence of nanoparticles within autophagosomes, indicating a cellular response to their uptake. nus.edu.sg
Fluorescence microscopy, including confocal microscopy, is another powerful tool for tracking the cellular uptake and trafficking of fluorescently labeled molecules. nih.govresearchgate.netnih.gov By tagging a compound like diatrizoic acid with a fluorescent probe, researchers can visualize its entry into cells, its pathway through different compartments, and its ultimate destination. researchgate.net Advanced fluorescence techniques like particle tracking (PT) and fluorescence correlation spectroscopy (FCS) can provide dynamic information about the movement and interaction of these molecules within the cellular environment. nih.gov
Q & A
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?
- Methodological Answer : Implement quality control metrics (e.g., ≥98% purity via HPLC, CAS 117-96-4 verification). Include internal reference samples in each experiment. Publish lot numbers, storage conditions, and solvent preparation protocols to enhance cross-study comparability .
Ethical and Reporting Standards
Q. What guidelines should govern the use of animal models in this compound research?
Q. How can researchers ensure compliance with open-access data requirements when publishing this compound studies?
- Methodological Answer : Deposit raw imaging data in repositories like Figshare or Zenodo. Annotate methods using FAIR principles (Findable, Accessible, Interoperable, Reusable). For proprietary protocols (e.g., Seahorse assays), cite commercial kits and specify deviations from manufacturer instructions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
